molecular formula C10H15ClN2 B8045265 1-(Pyridin-2-yl)cyclopentanamine hydrochloride

1-(Pyridin-2-yl)cyclopentanamine hydrochloride

Cat. No.: B8045265
M. Wt: 198.69 g/mol
InChI Key: BIMIGLXGNPAVSI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclopentanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopentane ring attached to a pyridine ring at the 2-position, and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopentanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-2-ylamine with cyclopentanone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under acidic conditions to facilitate the formation of the amine.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclopentanamine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)cyclopentanamine hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Pyridin-2-yl)cyclopentanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)cyclopropanamine hydrochloride

  • 1-Pyridin-2-yl-cyclopropylamine hydrochloride

Properties

IUPAC Name

1-pyridin-2-ylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(6-2-3-7-10)9-5-1-4-8-12-9;/h1,4-5,8H,2-3,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMIGLXGNPAVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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